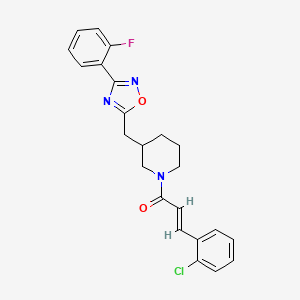

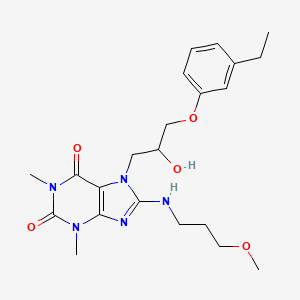

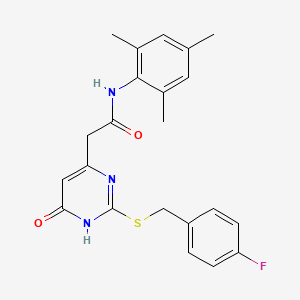

5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine, is a fluorinated pyrimidine derivative. Fluorinated compounds are often explored in medicinal chemistry due to their potential pharmacokinetic benefits and ability to modulate biological activity. Piperazine and pyrimidine moieties are common in drug design, as they can confer selectivity and affinity for various biological targets, including receptors and enzymes .

Synthesis Analysis

The synthesis of related fluorinated piperazine-pyrimidine compounds involves various strategies. For instance, a practical synthesis of a similar compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved through a four-step telescoped process starting from commercially available 2,4-dichloro-5-fluoropyrimidine, demonstrating the feasibility of synthesizing such compounds efficiently . Another study reported the synthesis of a 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which involved coupling formamidine acetate with dimethylmethoxymalonate, followed by several reaction steps to introduce the fluorine and piperazine moieties .

Molecular Structure Analysis

The molecular structure of fluorinated piperazine-pyrimidine derivatives can be characterized by various spectroscopic methods, including NMR, LCMS, and IR. X-ray diffraction studies can confirm the crystal structure, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which crystallized in the monoclinic system . These structural analyses are crucial for understanding the compound's conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Fluorinated piperazine-pyrimidine compounds can undergo various chemical reactions. For example, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride involved reactions such as nucleophilic attack, catalytic reduction, and acid addition . The introduction of fluorine into these ligands can significantly reduce their pKa, influencing their basicity and potentially their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated piperazine-pyrimidine compounds are influenced by the presence of fluorine atoms. Fluorination can reduce the basicity of the compounds, which can have a dramatic effect on oral absorption, although its impact on oral bioavailability is not always predictable . The presence of fluorine can also affect the compound's lipophilicity, stability, and ability to form hydrogen bonds, which are important factors in drug design and pharmacokinetics .

Future Directions

The future research directions for “5-Fluoro-2-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidine” could involve further investigation into its mechanism of action, potential applications, and safety profile. For instance, its role as a mechanism-based inactivator of human cytochrome P450 2D6 could be explored further . Additionally, its potential as a urease inhibitor could be investigated .

properties

IUPAC Name |

5-fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLPZRRKCNZZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

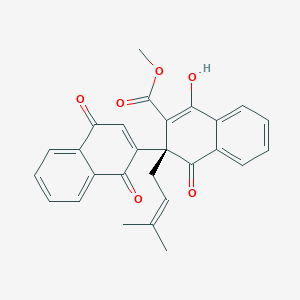

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)

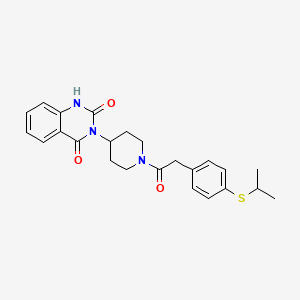

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

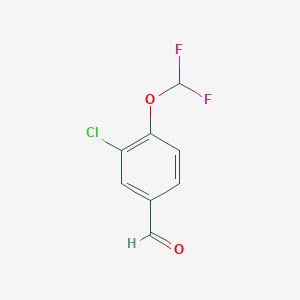

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)